2-(4-fluorophenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)acetamide
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Description
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multi-step reactions, starting from basic aromatic compounds or aldehydes, followed by acylation, amidation, or coupling reactions to introduce the desired functional groups. For instance, the synthesis of 2-aryl-2-(pyridin-2-yl)acetamides, which share structural similarities with the compound of interest, involves the redesign of Disopyramide to achieve a broad-spectrum anticonvulsant activity while maintaining cardiac safety (Dawidowski et al., 2020).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of similar compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, have been analyzed using techniques like XRD diffraction, FT-IR, NMR spectroscopies, and DFT calculations. These studies provide insight into the geometrical parameters, stability, and electronic properties of the molecules (Lukose et al., 2015).
Scientific Research Applications
Anti-Cancer Activity
Novel fluoro-substituted compounds, including benzo[b]pyran derivatives, have shown anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, highlighting their potential in cancer therapeutics (Hammam et al., 2005).
Imaging Agents for PET
Compounds structurally related to the queried chemical, particularly those incorporating a fluorine atom, have been developed as selective ligands for imaging the translocator protein (18 kDa) using positron emission tomography (PET), which is crucial for diagnosing and studying neurological diseases (Dollé et al., 2008).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity, presenting significant potential benefits in combating oxidative stress-related conditions (Chkirate et al., 2019).
Neuroinflammation Imaging
Novel pyrazolo[1,5-a]pyrimidines have been evaluated for their binding potential to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These studies include the development of fluorine-18 labeled derivatives for in vivo PET imaging to investigate neuroinflammation, illustrating the role of such compounds in neuroscience research (Damont et al., 2015).
Solvatochromic Shift Studies
Research on compounds like 4-methyl-7-(4-morpholinyl)-2H Pyrano[2,3-b]Pyridin-2-one (LD-425) explores the estimation of ground and excited state dipole moments through solvatochromic shift studies, which can contribute to the understanding of intramolecular charge transfer characteristics in novel compounds (Deepa et al., 2013).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c18-14-3-1-13(2-4-14)11-17(21)19-15-5-8-20(12-15)16-6-9-22-10-7-16/h1-4,15-16H,5-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJIOYHGMKXOEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CC=C(C=C2)F)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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